EGFR is a protein found on the surface of some cells. It plays a role in cell growth and division. Mutations in the EGFR gene can lead to the production of abnormal EGFR proteins that can cause cells to grow and divide uncontrollably, which can contribute to the development of certain cancers, particularly lung cancer [Source: National Cancer Institute (.gov) ].
Scientists are studying mutated EGFR-IN-1 to better understand how these mutations affect EGFR function and how they contribute to cancer development. This knowledge can be used to design drugs that target these specific mutations. These drugs, called EGFR inhibitors, work by blocking the activity of the mutated EGFR protein, thereby stopping the uncontrolled growth of cancer cells [Source: ScienceDirect ].
Mutated EGFR-IN-1 can be used in laboratory models to study the effects of EGFR inhibitors and develop new and more effective cancer therapies. Researchers can use cells or animal models that have been engineered to express mutated EGFR-IN-1 to test the efficacy and safety of potential drugs [Source: Journal of Thoracic Oncology ].
Mutated EGFR-IN-1 is a compound designed to target specific mutations in the epidermal growth factor receptor (EGFR), particularly those associated with non-small cell lung cancer (NSCLC). The compound is particularly effective against exon 20 insertion mutations, which are known to confer resistance to conventional EGFR inhibitors. These mutations result from in-frame insertions or duplications within the EGFR gene, leading to constitutive activation of the receptor, promoting tumor growth and survival. Mutated EGFR-IN-1 aims to selectively inhibit these aberrant forms of the receptor, thereby offering a therapeutic avenue for patients with these specific mutations .
EGFR mutations are a well-researched area in cancer biology. Here are some resources for further reading:
Mutated EGFR-IN-1 exhibits significant biological activity against cancer cell lines harboring EGFR exon 20 insertion mutations. Preclinical studies have demonstrated its ability to reduce cell proliferation and induce apoptosis in these cells. Notably, it has shown enhanced potency compared to first-generation tyrosine kinase inhibitors (TKIs) and even some second-generation TKIs, making it a promising candidate for clinical application in treating NSCLC with these specific mutations .
The synthesis of Mutated EGFR-IN-1 involves several steps:
Mutated EGFR-IN-1 is primarily aimed at treating patients with NSCLC who have developed resistance due to specific mutations in the EGFR gene. Its targeted mechanism allows it to be used in:
Interaction studies have shown that Mutated EGFR-IN-1 binds selectively to mutated forms of the EGFR receptor, particularly those involving exon 20 insertions. These studies utilize surface plasmon resonance (SPR) and other biophysical methods to quantify binding affinities and kinetics. The compound has demonstrated a unique ability to overcome steric hindrance caused by bulky residues introduced by these mutations, maintaining effective inhibition of downstream signaling pathways associated with tumor growth .
Several compounds are similar in function or target profile to Mutated EGFR-IN-1. Here’s a comparison highlighting its uniqueness:
Compound | Target Mutation | Mechanism of Action | Unique Features |
---|---|---|---|
Afatinib | Common EGFR mutations | Irreversible inhibitor of all ErbB family receptors | Broad-spectrum activity but less effective against exon 20 insertions |
Dacomitinib | Common & some uncommon mutations | Selective inhibitor of EGFR | Effective against T790M but not specifically designed for exon 20 insertions |
Poziotinib | Exon 20 insertions | Selective inhibitor targeting exon 20 insertions | Specifically designed for exon 20 insertions but may have different pharmacokinetic properties compared to Mutated EGFR-IN-1 |
Osimertinib | T790M mutation | Irreversible inhibitor selective for T790M | Primarily targets T790M mutation; less effective against other uncommon mutations |
Mutated EGFR-IN-1 stands out due to its focused action on exon 20 insertion mutations, providing a targeted therapeutic option where others may fail .
Mutated Epidermal Growth Factor Receptor Inhibitor-1 is characterized by its molecular formula C25H31N7O and molecular weight of 445.56 daltons [1] [4] [6]. This compound exhibits a distinctive chemical composition containing 25 carbon atoms, 31 hydrogen atoms, 7 nitrogen atoms, and 1 oxygen atom, establishing its classification as a nitrogen-rich heterocyclic compound [1] [6] [7]. The molecular weight of 445.56 represents the sum of atomic masses based on the standard atomic weight scale [1] [4].
The compound's molecular density has been predicted to be 1.21 ± 0.1 grams per cubic centimeter, indicating a relatively dense organic structure consistent with its heterocyclic aromatic nature [1] [7]. The molecular structure contains multiple aromatic ring systems that contribute to its overall molecular weight distribution and three-dimensional configuration [1] [6].
Property | Value | Reference |
---|---|---|
Molecular Formula | C25H31N7O | [1] [4] [6] |
Molecular Weight | 445.56 Da | [1] [4] [6] |
Predicted Density | 1.21 ± 0.1 g/cm³ | [1] [7] |
Chemical Abstracts Service Number | 1421372-66-8 | [1] [4] [6] |
The International Union of Pure and Applied Chemistry systematic name for Mutated Epidermal Growth Factor Receptor Inhibitor-1 is 1-N-[2-(dimethylamino)ethyl]-5-methoxy-1-N-methyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine [6] [24]. This comprehensive nomenclature describes the complete structural architecture including the benzene triamine core, the dimethylaminoethyl substituent, the methoxy functionality, and the methylindole-pyrimidine moiety [6] [24].
Alternative chemical designations for this compound include N1-[2-(dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-1,2,4-benzenetriamine [1] [6]. The compound is also known by various synonyms in pharmaceutical and research contexts, including AZD9291 intermediate, OMT-3, CS-1173, HY-78869, AZD9291 3, AZD9291DA, AZD9291 N-2, AZD9291 int-5, Osimertinib N-2, and AZD9291 INT1 N-2 [1].
The International Chemical Identifier key for this compound is HTNTZPBKKCORTP-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical identification [1] [6] [24]. The Simplified Molecular Input Line Entry System representation is CN(CCN(C1=CC(OC)=C(NC2=NC=CC(C(C3=CC=CC=C34)=CN4C)=N2)C=C1N)C)C, which encodes the complete structural information in a linear text format [5] [7].
Mutated Epidermal Growth Factor Receptor Inhibitor-1 exhibits specific physical and chemical characteristics that define its behavior under various conditions [1] [7]. The compound appears as a powder at room temperature, indicating its solid-state nature under standard atmospheric conditions [1] [7]. The predicted boiling point is 676.5 ± 65.0 degrees Celsius, suggesting high thermal stability attributed to its aromatic ring systems and intermolecular interactions [1] [6].
The compound demonstrates excellent solubility in dimethyl sulfoxide, with concentrations reaching at least 75 milligrams per milliliter (168.33 millimolar) [1] [7]. This high solubility in polar aprotic solvents indicates the presence of hydrogen bond accepting sites and polar functional groups within its molecular structure [1] [7]. The predicted acid dissociation constant (pKa) value of 9.07 ± 0.28 suggests basic properties, likely attributed to the multiple amine functionalities present in the molecule [1].
Storage recommendations specify maintenance at negative twenty degrees Celsius to preserve chemical stability and prevent degradation [1] [4] [7]. This temperature requirement indicates potential sensitivity to ambient conditions and the need for controlled environments to maintain compound integrity [1] [7].
Physical Property | Value | Conditions |
---|---|---|
Physical Form | Powder | Room temperature [1] [7] |
Boiling Point | 676.5 ± 65.0°C | Predicted at 760 mmHg [1] [6] |
Solubility (DMSO) | ≥75 mg/mL | (168.33 mM) [1] [7] |
pKa | 9.07 ± 0.28 | Predicted [1] |
Storage Temperature | -20°C | Recommended [1] [4] [7] |
Density | 1.21 ± 0.1 g/cm³ | Predicted [1] [7] |
The molecular architecture of Mutated Epidermal Growth Factor Receptor Inhibitor-1 incorporates several critical functional groups that contribute to its biological activity [15] [16]. The benzene-1,2,4-triamine core structure provides multiple nitrogen atoms capable of forming hydrogen bonds with target proteins, enhancing binding affinity and selectivity [15] [16]. The dimethylaminoethyl substituent introduces basicity and potential for electrostatic interactions with negatively charged amino acid residues in the binding pocket [15] [16].
The methoxy group (-OCH3) attached to the benzene ring contributes to the compound's lipophilicity while providing an oxygen atom for potential hydrogen bonding interactions [15] [16]. This functional group has been demonstrated to enhance inhibitory potential against mutant Epidermal Growth Factor Receptor forms compared to compounds lacking methoxy substitution [15]. The indole moiety, specifically the 1-methylindol-3-yl group, represents a crucial pharmacophore that interacts with hydrophobic regions of the target kinase domain [15] [16].
The pyrimidine ring system serves as a central scaffold that positions other functional groups in optimal orientations for target binding [15] [16]. Studies have shown that pyrimidine-containing compounds demonstrate enhanced selectivity for mutant Epidermal Growth Factor Receptor over wild-type forms, with the pyrimidine core being essential for maintaining high binding affinity [15] [16]. The nitrogen atoms within the pyrimidine ring can participate in hydrogen bonding with key amino acid residues in the adenosine triphosphate binding site [15] [16].
Functional Group | Chemical Formula | Biochemical Significance |
---|---|---|
Benzene-1,2,4-triamine | C6H3(NH2)3 | Hydrogen bonding, binding affinity [15] [16] |
Dimethylaminoethyl | (CH3)2NCH2CH2- | Basicity, electrostatic interactions [15] [16] |
Methoxy | -OCH3 | Lipophilicity, hydrogen bonding [15] |
1-Methylindol-3-yl | C9H8N(CH3) | Hydrophobic interactions, selectivity [15] [16] |
Pyrimidine | C4H4N2 | Central scaffold, adenosine triphosphate site binding [15] [16] |
Mutated Epidermal Growth Factor Receptor Inhibitor-1 functions as a desacryl analogue of osimertinib, sharing significant structural homology while lacking the acrylamide electrophilic warhead characteristic of the parent compound [12] [17] [19]. The mono-anilino-pyrimidine framework represents the core structural motif common to both compounds, providing the essential binding interactions with the kinase domain [12] [19]. This architectural similarity enables the compound to occupy the same binding pocket as osimertinib while exhibiting distinct reactivity profiles [12] [17].
The absence of the acrylamide functionality in Mutated Epidermal Growth Factor Receptor Inhibitor-1 results in reversible rather than irreversible binding to the target kinase [12] [17]. Osimertinib forms covalent bonds with cysteine-797 through its acrylamide group, whereas the desacryl analogue relies on non-covalent interactions for target engagement [12] [17]. This structural modification affects both binding kinetics and duration of action, with the analogue demonstrating different pharmacological profiles compared to the covalent parent compound [12] [17].
Structural studies have revealed that both compounds adopt similar binding conformations within the adenosine triphosphate binding site, with the pyrimidine ring forming hydrogen bonds with methionine-793 and glutamine-791 in the hinge region [12] [20]. The indole moiety in both structures occupies a hydrophobic pocket formed by leucine and valine residues, contributing to binding specificity and selectivity over wild-type Epidermal Growth Factor Receptor [12] [20].
Structural Feature | Osimertinib | Mutated EGFR-IN-1 | Functional Impact |
---|---|---|---|
Core Framework | Mono-anilino-pyrimidine | Mono-anilino-pyrimidine | Binding site recognition [12] [19] |
Acrylamide Group | Present | Absent | Covalent vs. reversible binding [12] [17] |
Indole Substitution | 1-Methylindol-3-yl | 1-Methylindol-3-yl | Hydrophobic interactions [12] [20] |
Binding Mode | Irreversible (Cys797) | Reversible | Duration of action [12] [17] |
The mono-anilino-pyrimidine architecture of Mutated Epidermal Growth Factor Receptor Inhibitor-1 represents a distinctive structural class designed for selective inhibition of mutant Epidermal Growth Factor Receptor forms [16] [19]. This architectural framework consists of a central pyrimidine ring substituted with an aniline derivative at the 2-position and an indole-containing heterocycle at the 4-position [16] [19]. The mono-anilino designation distinguishes this structural class from di-anilino-quinazoline inhibitors, providing enhanced selectivity profiles and reduced off-target effects [16] [19].
The pyrimidine core adopts a planar configuration that facilitates optimal interactions with the adenosine triphosphate binding pocket of the kinase domain [16]. The 4-position substitution with the 1-methylindol-3-yl group extends into a hydrophobic cavity adjacent to the gatekeeper threonine-790 residue, contributing to the compound's selectivity for mutant forms containing the T790M substitution [16] [20]. This structural arrangement creates a molecular scaffold that preferentially binds to the altered binding pocket topology present in resistant mutant forms [16] [20].
The aniline component at the 2-position of the pyrimidine ring provides additional binding interactions through its aromatic system and allows for further structural modifications to optimize potency and selectivity [16] [19]. The distinctive architecture enables the compound to maintain high binding affinity while avoiding interactions that would lead to inhibition of wild-type Epidermal Growth Factor Receptor, thereby reducing potential toxicity [16] [19]. This selective binding profile is attributed to the precise geometric arrangement of functional groups within the mono-anilino-pyrimidine framework [16] [19].